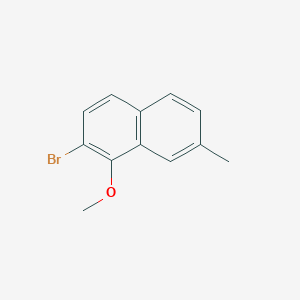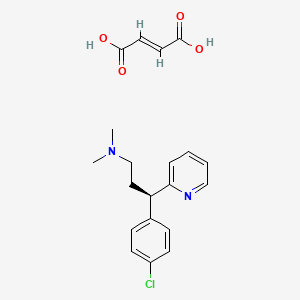
(R)-Chlorpheniramine Maleate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Chlorpheniramine Maleate Salt is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of ®-Chlorpheniramine, which is known for its effectiveness in alleviating symptoms of allergic reactions such as hay fever, urticaria, and other allergic conditions. The maleate salt form enhances the solubility and stability of the drug, making it more effective for therapeutic use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chlorpheniramine Maleate Salt involves the reaction of ®-Chlorpheniramine with maleic acid. The process typically includes the following steps:
Formation of ®-Chlorpheniramine: This is achieved through the resolution of racemic Chlorpheniramine using chiral resolution agents.
Salt Formation: ®-Chlorpheniramine is reacted with maleic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to form the maleate salt.
Industrial Production Methods: Industrial production of ®-Chlorpheniramine Maleate Salt often employs continuous processing techniques to ensure high yield and purity. Methods such as solvent-free continuous extrusion processing have been developed to produce high-quality pharmaceutical salts efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: ®-Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
®-Chlorpheniramine Maleate Salt has numerous applications in scientific research:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of antihistamine drugs.
Biology: Employed in research on allergic reactions and immune response modulation.
Medicine: Widely used in the development of antihistamine therapies for allergic conditions.
Industry: Utilized in the formulation of over-the-counter and prescription medications for allergy relief
Mécanisme D'action
®-Chlorpheniramine Maleate Salt exerts its effects by blocking histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound’s molecular targets include the histamine H1 receptors located on various cells, including smooth muscle cells and endothelial cells .
Comparaison Avec Des Composés Similaires
- Brompheniramine Maleate
- Triprolidine Hydrochloride
- Diphenhydramine Hydrochloride
Comparison: ®-Chlorpheniramine Maleate Salt is unique due to its specific stereochemistry, which enhances its antihistamine activity and reduces side effects compared to its racemic form. Brompheniramine Maleate and Triprolidine Hydrochloride are also first-generation antihistamines but differ in their chemical structure and receptor affinity. Diphenhydramine Hydrochloride, another first-generation antihistamine, is known for its sedative effects, which are less pronounced in ®-Chlorpheniramine Maleate Salt .
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1 |
Clé InChI |
DBAKFASWICGISY-WMQZXYHMSA-N |
SMILES isomérique |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



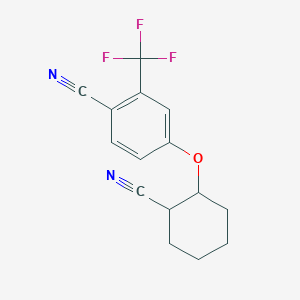
![4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B14798248.png)
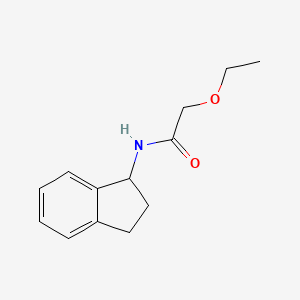

![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
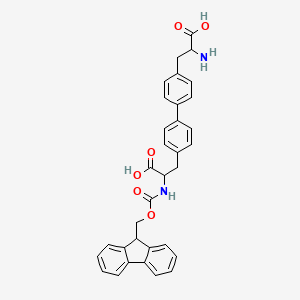
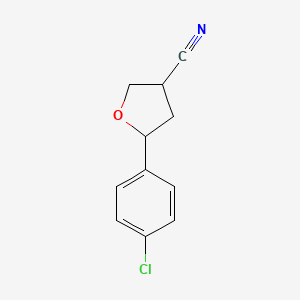
![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
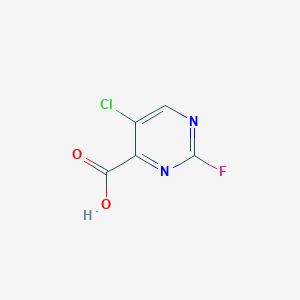
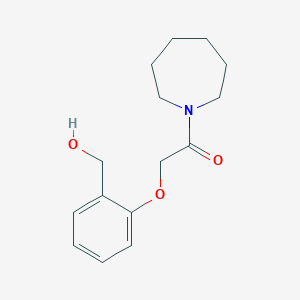
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
